(4-Methylthiophen-2-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
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Overview
Description
The compound “(4-Methylthiophen-2-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone” is a complex organic molecule that contains several interesting functional groups. It has two thiophene rings, which are five-membered rings containing four carbon atoms and a sulfur atom . These rings are part of a larger structure that also includes a thiazepane ring, a seven-membered ring containing one nitrogen and one sulfur atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the thiophene and thiazepane rings. Thiophene rings can be synthesized through several methods, including the Gewald reaction, the Paal-Knorr synthesis, the Fiesselmann synthesis, and the Hinsberg synthesis . The synthesis of thiazepane rings is less common and might involve specialized techniques .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene and thiazepane rings would give the molecule a certain degree of rigidity, while the methanone group would introduce a polar character to the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The thiophene rings might undergo electrophilic aromatic substitution reactions, while the thiazepane ring might be involved in nucleophilic substitution reactions .Scientific Research Applications
Synthesis and Characterization
Novel thiophene-based compounds have been synthesized and characterized using advanced techniques such as UV, IR, NMR, and mass spectrometry. Their structural optimization and vibrational spectra interpretations are conducted using density functional theory calculations. These studies not only provide insights into the compounds' structural integrity but also explore their thermodynamic stability and reactivity in different states, aiding in the development of new materials with tailored properties (Shahana & Yardily, 2020).
Material Science Applications
Thiophene-based compounds exhibit a wide spectrum of biological and material science applications. Their unique properties make them suitable for use in organic field-effect transistors, organic light-emitting transistors (OLET), chemical sensors, and solar cells. This versatility underscores the potential of thiophene compounds in advancing technology and developing new electronic devices (Nagaraju et al., 2018).
Optoelectronic Properties
Research into aryl-substituted bithiophenes has shed light on their optoelectronic properties, which are crucial for applications in electronics and photonics. By studying their UV-Vis absorption, fluorescence spectroscopy, and cyclic voltammetry, scientists can better understand how to manipulate these compounds for use in electronic and photonic devices, enhancing their efficiency and performance (Swaroop et al., 2018).
Antibacterial Activity
Molecular docking studies of thiophene compounds reveal their potential antibacterial activity, offering a pathway to developing new antibiotics. These studies help understand the interaction between the compounds and bacterial proteins, guiding the design of molecules with enhanced antibacterial properties (Shahana & Yardily, 2020).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets in the body. Unfortunately, without specific information on the intended use of this compound, it’s difficult to predict its mechanism of action .
Safety and Hazards
Properties
IUPAC Name |
(4-methylthiophen-2-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS3/c1-11-9-14(20-10-11)15(17)16-5-4-13(19-8-6-16)12-3-2-7-18-12/h2-3,7,9-10,13H,4-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZAWLHSDGSQQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(SCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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